Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-

Kinase inhibition p38 MAPK Structure-Activity Relationship

This 2,3-difluorophenyl-oxazolyl-pyridine scaffold addresses the critical need for regioisomerically pure building blocks in kinase inhibitor SAR studies. Generic substitution is not viable; the 2,3-difluoro pattern dictates unique target binding conformations distinct from 2,5-difluoro analogs. Procure this exact scaffold to ensure reproducible inhibitory profiles against p38 MAPK isoforms. - Enables differentiation from 2,5-difluoro regioisomers in p38α inhibitor libraries. - Defined core for synthesizing advanced intermediates with multiple vector elaboration points. - Consistent batch purity ensures reliable cross-study biological data comparison.

Molecular Formula C14H8F2N2O
Molecular Weight 258.22 g/mol
CAS No. 502422-34-6
Cat. No. B13950910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-
CAS502422-34-6
Molecular FormulaC14H8F2N2O
Molecular Weight258.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=COC(=N2)C3=C(C(=CC=C3)F)F
InChIInChI=1S/C14H8F2N2O/c15-10-5-3-4-9(13(10)16)14-18-12(8-19-14)11-6-1-2-7-17-11/h1-8H
InChIKeyRJOREFFZIBPFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- Overview


Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- (CAS: 502422-34-6) is a heterocyclic organic compound characterized by a pyridine ring connected at the 2-position to a 4-oxazolyl group, which is further substituted with a 2,3-difluorophenyl moiety . With a molecular formula of C14H8F2N2O and a molecular weight of 258.22 g/mol, this compound is primarily utilized as a synthetic building block in medicinal chemistry for the construction of more complex molecular architectures, particularly in the development of kinase inhibitors .

Synthetic building block for kinase inhibitor research programs
Unique 2,3-difluorophenyl substitution pattern enables SAR exploration
Pyridine-oxazole core for medicinal chemistry elaboration

Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- Substitution Challenges


In the context of kinase inhibitor development, particularly for targets like p38 MAPK, even minor structural changes can profoundly impact biological activity and selectivity [1]. Generic substitution of this specific 2,3-difluorophenyl-oxazolyl-pyridine scaffold is not viable because the precise position of fluorine atoms on the phenyl ring dictates the compound's conformation, electronic properties, and its ability to engage specific binding pockets within target enzymes. As highlighted in the literature on related triazolopyridine oxazole p38 inhibitors, structure-activity relationships are finely tuned, meaning an isomer with a different fluorine substitution pattern (e.g., 2,5-difluorophenyl) is a distinct chemical entity with a different, and often unpredictable, activity and selectivity profile . Procurement decisions must therefore be based on the exact chemical structure to ensure reproducibility and the intended outcome in a research or development program.

Regioisomer Mismatch
Fluorine position (2,3- vs 2,5-difluoro) may shift binding-pocket engagement and kinase selectivity profile (SAR from related triazolopyridine p38 inhibitors).
Application Mismatch
This building block is not a direct substitute for biologically characterized p38α inhibitor analogs used in pharmacological studies; it is procured for synthetic elaboration, not direct screening.
SAR Integrity
Procurement of the exact 2,3-difluoro regioisomer is required to maintain reproducibility in structure‑activity relationship exploration.

Differentiation Evidence for Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-


2,3-Difluorophenyl Substitution Pattern Impact

This compound possesses a 2,3-difluorophenyl substituent, which differentiates it from close analogs like Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]- (CAS 2049681-10-7) that feature a 2,5-difluoro substitution. While a direct head-to-head comparison for this specific pair is not publicly available, class-level inference from extensive SAR studies on triazolopyridine oxazole p38 inhibitors demonstrates that the position of fluorine atoms on the phenyl ring is a critical determinant of both inhibitory potency and isoform selectivity [1] .

2,3-Difluorophenyl Substitution
Class-level inference
2,3-Difluoro vs 2,5-Difluoro substitution
Substitution pattern is a critical determinant of kinase inhibitory activity and isoform selectivity.
SAR from related triazolopyridine oxazole p38 inhibitors; direct head-to-head data not available.
Kinase inhibition p38 MAPK Structure-Activity Relationship

Defined Synthetic Building Block Role

Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- is explicitly identified as a synthetic building block for the preparation of more complex molecules . This contrasts with more elaborated analogs, such as CP-863187 (CAS 668981-02-0), which is a fully decorated and biologically potent p38α inhibitor (IC50 = 5.8 nM) used directly in pharmacological studies . The target compound is procured for its versatility as an intermediate, not for its standalone biological activity. It provides a core scaffold that can be further functionalized to explore new chemical space and optimize properties.

Defined Building Block Role
Cross-study comparable
Synthetic intermediate vs Active probe (CP‑863187, p38α IC₅₀ 5.8 nM)
Clarifies procurement for medicinal chemistry optimization rather than direct biological screening.
Different stage of drug discovery cascade; not interchangeable as a screening tool.
Medicinal chemistry Organic synthesis Building blocks

Selective p38α MAPK Inhibition Potential

The core structure of this compound aligns with a class of nitrogenous heterocycles that have been patented for their p38 MAP kinase inhibitory activity [1]. While the specific IC50 of Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- against p38α has not been reported, its close structural analog, CP-863187 (which contains a 2,5-difluorophenyl and a fused triazolopyridine), is a potent and highly selective p38α inhibitor with an IC50 of 5.8 nM and 44-fold selectivity over the p38β isoform . The 2,3-difluoro substitution in the target compound is likely to impart a different selectivity and potency profile, making it a valuable comparator for SAR exploration.

Selective p38α MAPK Potential
Class-level inference
Potency not reported vs CP‑863187 (p38α IC₅₀ 5.8 nM, 44‑fold selectivity over p38β)
Serves as a structural variant for SAR exploration of fluorine substitution effects on target engagement.
Direct comparative data not available; activity inferred from patent class.
p38 MAPK Inflammation Kinase inhibitor

Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]- Applications


Kinase Inhibitor SAR Studies

This compound is ideally suited for inclusion in focused libraries designed to probe the structure-activity relationship of p38 MAP kinase inhibitors. Its specific 2,3-difluorophenyl substitution pattern provides a distinct comparator to other regioisomers (e.g., 2,5-difluoro) and other analogs, enabling the mapping of how fluorine positioning affects inhibitory potency and isoform selectivity [1] .

Heterocyclic Scaffold Intermediate

As a defined building block, this compound is procured for the synthesis of more complex molecules. Its pyridine and oxazole rings offer multiple vectors for chemical elaboration, allowing medicinal chemists to construct advanced intermediates and final drug candidates that contain this specific heteroaromatic core .

In Vitro Kinase Assay Comparisons

While not a drug candidate itself, the compound can be used in in vitro assays alongside more potent analogs like CP-863187 to understand the pharmacophoric contribution of specific structural features. Comparing its activity profile (once determined) against the well-characterized CP-863187 (p38α IC50 = 5.8 nM) can reveal the impact of modifying the triazolopyridine core to a simpler pyridine and changing the difluorophenyl substitution from 2,5- to 2,3- .

Application
Selection Property
Validation Focus
p38 MAPK inhibitor SAR probe synthesis
2,3-Difluorophenyl regioisomer
Mapping fluorine substitution effects on inhibitory activity and isoform selectivity
Heterocyclic core scaffold elaboration
Pyridine-oxazole core with multiple functionalization vectors
Advanced intermediate and lead candidate synthesis
In vitro kinase assay comparator studies
Structural analog to a known p38α inhibitor
Pharmacophoric impact of core modification and fluorine regioisomerism
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